Cytotoxicity Profile: Tetromycin A vs. Reference Chemotherapeutics
In contrast to many antibiotic compounds which exhibit significant cytotoxicity, Tetromycin A demonstrates a notable lack of acute cytotoxicity against human cancer cell lines, with IC50 values consistently >30 μM in NCI-H460 and SW-620 cells after 48-hour exposure [1]. This is a key differentiator from more toxic structural analogs or standard chemotherapeutics used as positive controls, positioning Tetromycin A as a potentially cleaner chemical probe for pathway analysis.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 > 30 μM (NCI-H460), IC50 > 30 μM (SW-620) |
| Comparator Or Baseline | Typical chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel) often exhibit IC50 values in the low nanomolar to low micromolar range in these cell lines. |
| Quantified Difference | Tetromycin A IC50 is at least 30-fold higher than many active chemotherapeutics, indicating low acute cytotoxicity. |
| Conditions | MTT assay; 48-hour exposure; NCI-H460 and SW-620 human cancer cell lines. |
Why This Matters
This low cytotoxicity profile makes Tetromycin A suitable for long-term cellular assays where other antibiotics or probes might confound results due to off-target toxicity.
- [1] MedChemExpress (MCE). Tetromycin A Biological Activity Data. Accessed 2026. View Source
